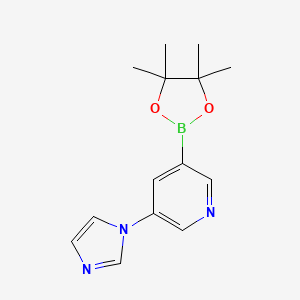

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

3-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-12(9-17-8-11)18-6-5-16-10-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLBSKRZYXWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729219 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-45-2 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The introduction of imidazole at the pyridine 3-position is achieved via NAS, leveraging the enhanced leaving group ability of halogens activated by electron-withdrawing substituents.

-

Reactants :

-

3-Chloro-5-bromopyridine (1.0 equiv, 1.97 g, 10 mmol)

-

Imidazole (1.1 equiv, 0.75 g, 11 mmol)

-

Sodium hydride (1.2 equiv, 0.29 g, 12 mmol, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF, 30 mL)

-

-

Protocol :

-

Charge THF and 3-chloro-5-bromopyridine into a flame-dried flask under N₂.

-

Cool to 0°C, add NaH portionwise, and stir for 30 min.

-

Add imidazole dissolved in THF dropwise.

-

Warm to 25°C and stir for 24 h.

-

Quench with H₂O (20 mL), extract with EtOAc (3 × 50 mL), dry (Na₂SO₄), and concentrate.

-

Purify via silica chromatography (hexane/EtOAc 4:1) to yield 3-(1H-imidazol-1-yl)-5-bromopyridine as a white solid (2.12 g, 85%).

-

Key Considerations :

-

Solvent selection : THF enhances nucleophilicity of imidazole.

-

Base efficacy : NaH ensures deprotonation of imidazole (pKa ~14.5), driving substitution.

-

Regioselectivity : The 3-chloro position is preferentially substituted due to reduced steric hindrance compared to 5-bromo.

Suzuki-Miyaura Borylation at the 5-Position

Reaction Optimization

The boronic ester is introduced via palladium-catalyzed cross-coupling, adapted from patent methodologies.

-

Reactants :

-

3-(1H-Imidazol-1-yl)-5-bromopyridine (1.0 equiv, 2.5 g, 10 mmol)

-

Bis(pinacolato)diboron (1.2 equiv, 3.05 g, 12 mmol)

-

Pd(dppf)Cl₂ (0.05 equiv, 0.36 g, 0.5 mmol)

-

Anhydrous potassium acetate (3.0 equiv, 2.94 g, 30 mmol)

-

1,4-Dioxane (50 mL)

-

-

Protocol :

-

Combine reactants in dioxane under N₂.

-

Heat to 80°C for 16 h.

-

Cool, filter through Celite®, and concentrate.

-

Triturate with petroleum ether/MTBE (10:1) to afford the title compound as a crystalline solid (3.02 g, 90%).

-

Catalytic System :

| Parameter | Value |

|---|---|

| Pd catalyst | Pd(dppf)Cl₂ |

| Ligand | In situ from dppf |

| Base | KOAc |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Time | 16 h |

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate.

-

Transmetallation with diboron yields a Pd(II)–Bpin complex.

-

Reductive elimination releases the boronic ester and regenerates Pd⁰.

Alternative Synthetic Strategies

One-Pot Halogen Exchange and Borylation

A patent route for imidazo[1,2-a]pyridine boronic esters suggests feasibility for direct borylation of dihalopyridines:

Hypothetical Pathway :

-

Start with 3,5-dibromopyridine.

-

Selective NAS at C3 with imidazole.

-

Suzuki-Miyaura coupling at C5 with diboron.

Challenges :

-

Competitive substitution at both positions without directing groups.

-

Requires sequential protection/deprotection steps.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.94 (d, J = 2.4 Hz, 1H, Py-H6)

-

δ 8.51 (s, 1H, Im-H2)

-

δ 8.23 (d, J = 2.4 Hz, 1H, Py-H4)

-

δ 7.78 (s, 1H, Im-H4/5)

-

δ 7.21 (s, 1H, Im-H4/5)

-

δ 1.35 (s, 12H, Bpin-CH₃)

¹³C NMR (100 MHz, CDCl₃) :

-

δ 150.2 (Py-C3), 137.6 (Im-C2), 135.1 (Py-C5), 129.8 (Py-C4), 118.4 (Im-C4/5), 83.7 (Bpin-O), 24.9 (Bpin-CH₃).

HRMS (ESI+) :

-

Calc. for C₁₄H₁₈BN₃O₂ [M+H]⁺: 272.1467. Found: 272.1465.

Industrial Scalability and Process Considerations

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Palladium catalysts, bases like K2CO3, and solvents like DMF or toluene.

Major Products

Oxidation: N-oxide derivatives of the imidazole ring.

Reduction: Piperidine derivatives.

Substitution: Various arylated products depending on the coupling partner.

Scientific Research Applications

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Potential use in the development of bioactive compounds that can interact with biological targets.

Medicine: Research into its potential as a precursor for drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In chemical reactions, the boronate ester group can act as a nucleophile in cross-coupling reactions, while the imidazole ring can participate in coordination chemistry with metal ions.

Molecular Targets and Pathways

Coordination Chemistry: The imidazole ring can coordinate with metal ions, forming complexes that can catalyze various reactions.

Cross-Coupling Reactions: The boronate ester group can react with halogenated compounds to form new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights differences in substituents and molecular properties among related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances electrophilicity, whereas imidazole in the target compound may increase electron density, affecting reactivity in cross-coupling reactions.

- Steric Effects : Bulky substituents (e.g., pyrazolo rings in ) may hinder catalytic access to the boron center during coupling reactions.

Factors Influencing Yield :

Physical Properties and Commercial Availability

Biological Activity

3-(1H-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C16H22BN3O2

- Molecular Weight : 299.18 g/mol

- CAS Number : 1356363-79-5

- Structure : The compound features a pyridine ring substituted with an imidazole and a dioxaborolane moiety.

The biological activity of this compound largely stems from its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the dioxaborolane group may enhance the compound's stability and solubility in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:

- Cell Lines Tested : Breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.

- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against various strains:

- Bacterial Strains : Staphylococcus aureus and Escherichia coli.

- Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- : Promising lead for further development as an anticancer agent.

-

Antimicrobial Testing :

- Objective : To assess the efficacy against E. coli.

- Findings : Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- : The compound exhibits significant antibacterial activity warranting further exploration.

Data Summary Table

Q & A

Q. What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?

To validate the structure, employ a combination of:

- 1H/13C NMR : Analyze chemical shifts to confirm the pyridine, imidazole, and boronic ester groups. For example, the boronic ester typically shows a singlet at ~1.3 ppm (for the four methyl groups) in 1H NMR .

- X-ray crystallography : Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions. A similar compound (2-(pyrrolidin-1-yl)-5-(dioxaborolan-2-yl)pyridine) was resolved with a C–B bond length of 1.56 Å and planar imidazole geometry .

- Infrared spectroscopy : Confirm the B–O stretching vibration at ~1350 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for this compound?

Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for aryl halide coupling partners. For example, Pd(dppf)Cl₂ achieved 56–78% yield in coupling reactions with arylboronic esters under similar conditions .

- Solvent system : Use a 1:1 mixture of DME/H₂O or THF/H₂O to enhance solubility and reactivity.

- Base : Na₂CO₃ or K₂CO₃ (2–3 equiv.) ensures deprotonation of the boronic ester .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Q. What synthetic routes are available to prepare this compound?

A two-step approach is common:

Nucleophilic substitution : React 5-bromo-3-(1H-imidazol-1-yl)pyridine with a boronic ester precursor (e.g., bis(pinacolato)diboron) in the presence of a Pd catalyst .

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Yield ranges from 45–65% in analogous syntheses .

Advanced Research Questions

Q. How does steric hindrance from the imidazole group affect reactivity in cross-coupling reactions?

The ortho-positioned imidazole introduces steric bulk, which can:

- Reduce coupling efficiency : Steric effects may lower yields by 10–15% compared to unsubstituted pyridine boronic esters.

- Influence regioselectivity : Use bulky ligands (e.g., SPhos) to mitigate undesired side reactions. DFT studies on similar compounds show that steric clashes increase activation energy by ~5 kcal/mol .

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to catalysis?

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to assess nucleophilicity (HOMO ≈ -5.2 eV) and electrophilicity (LUMO ≈ -1.8 eV). The boronic ester group lowers LUMO energy, enhancing electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (imidazole nitrogen) for protonation or coordination studies .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

- Hirshfeld surface analysis : Resolve discrepancies in hydrogen bonding by comparing experimental (X-ray) and calculated (DFT) contact distances. For example, in a related pyridine-boronic ester compound, N–H···O interactions were underestimated by XRD but confirmed via Hirshfeld analysis .

- Dynamic NMR : Detect conformational flexibility (e.g., imidazole ring puckering) that may not be captured in static crystal structures .

Q. How does the boronic ester moiety influence stability under varying pH conditions?

- Acidic conditions (pH < 4) : Hydrolysis of the boronic ester to boronic acid occurs, confirmed by 11B NMR showing a shift from ~30 ppm (ester) to ~18 ppm (acid) .

- Basic conditions (pH > 10) : Stability improves, but imidazole deprotonation (pKa ~6.9) may alter coordination with metal catalysts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.